(E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine
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Overview
Description
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This particular compound is characterized by the presence of a dimethoxystyryl group attached to the xanthine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Formation of the Styryl Group: The dimethoxystyryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl group.
Final Coupling: The styryl group is then coupled to the xanthine core under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch Reactors: Large-scale batch reactors to carry out the Wittig reaction and subsequent coupling.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is used as a model compound to study the reactivity of xanthine derivatives. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
Biologically, this compound has been studied for its potential effects on cellular processes. It has shown promise in modulating enzyme activity and influencing signal transduction pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity in preclinical studies against certain types of cancer cells, making it a candidate for further drug development.
Industry
Industrially, this compound can be used in the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in chocolate and known for its mild stimulant effects.
Uniqueness
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the dimethoxystyryl group, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has shown potential in modulating enzyme activity and influencing cellular processes, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
155271-01-5 |
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Molecular Formula |
C20H24N4O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-16(19(25)24(7-2)20(23)26)22(3)15(21-18)12-11-13-9-8-10-14(27-4)17(13)28-5/h8-12H,6-7H2,1-5H3/b12-11+ |
InChI Key |
HMFNHSWZSIBCBY-VAWYXSNFSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=CC=C3)OC)OC)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=CC=C3)OC)OC)C |
Origin of Product |
United States |
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